molecular formula C25H23N3O5 B2366021 4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide CAS No. 1251578-83-2

4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2-oxo-2H-chromen-3-yl)butanamide

Cat. No. B2366021
CAS RN: 1251578-83-2
M. Wt: 445.475
InChI Key: SEDOUVLQUQXRAR-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin and pyrimidine. Coumarins are a type of chemical compound found in many plants. They have a wide range of biological activities and are used in perfumes, foods, and medicines . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. They are involved in many biological processes as they are key components of nucleic acids (DNA and RNA).

Scientific Research Applications

Plant Chemical Defense Mechanisms

The controlled hydroxylation of diterpenoids, such as our compound of interest, plays a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (in the wild tobacco plant Nicotiana attenuata) leads to severe autotoxicity symptoms. Autotoxicity arises due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .

Mechanism::

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Many coumarin derivatives are relatively non-toxic, but some can have potent biological effects that could be harmful in certain contexts . Without specific toxicity data, it’s hard to assess the potential hazards of this compound.

properties

IUPAC Name

4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-oxochromen-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-2-32-19-11-9-17(10-12-19)20-15-24(30)28(16-26-20)13-5-8-23(29)27-21-14-18-6-3-4-7-22(18)33-25(21)31/h3-4,6-7,9-12,14-16H,2,5,8,13H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDOUVLQUQXRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NC3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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